3-Acetyl-4-(trifluoromethyl)indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C11H8F3NO/c1-6(16)7-5-15-9-4-2-3-8(10(7)9)11(12,13)14/h2-5,15H,1H3 |
InChI Key |
CGHYWLDWRNKEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Transformations of 3 Acetyl 4 Trifluoromethyl Indole
Historical Development of Synthetic Routes to Substituted Indoles
The synthesis of the indole (B1671886) nucleus has been a cornerstone of heterocyclic chemistry for over a century, with many classic named reactions forming the bedrock of modern synthetic strategies. The indole scaffold is a prominent structural motif in a vast number of natural products and synthetic compounds with significant pharmacological activity. acs.org
One of the most venerable and widely utilized methods is the Fischer indole synthesis , discovered by Emil Fischer in 1883. wikipedia.orgthermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgthermofisher.com The versatility of the Fischer synthesis lies in its ability to accommodate a wide range of substituents on both the arylhydrazine and the carbonyl component, allowing for the preparation of a diverse array of substituted indoles. thermofisher.combhu.ac.in Catalysts for this reaction can be Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org
Another classical approach is the Madelung synthesis , which involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in While effective for certain simple indoles, the harsh reaction conditions limit its applicability for substrates with sensitive functional groups. bhu.ac.in Modern variations have been developed using organolithium bases under milder conditions to broaden the scope of this method. bhu.ac.in
The Reissert synthesis offers a multi-step route starting from o-nitrotoluene and diethyl oxalate, which condense to form an intermediate that is then reductively cyclized to yield indole-2-carboxylic acid. bhu.ac.in This method is particularly useful for producing indoles with a carboxylic acid handle at the C2 position, which can be further modified.
These foundational methods, among others like the Gassman and Bischler-Möhlau syntheses, have been instrumental in the advancement of indole chemistry. acs.org They established the fundamental principles of forming the pyrrole (B145914) ring fused to a benzene (B151609) ring and have been continuously refined and adapted to meet the demands of modern organic synthesis. figshare.com
Contemporary Approaches to the Synthesis of 3-Acetyl-4-(trifluoromethyl)indole
The synthesis of a specifically substituted indole such as this compound is not typically achieved in a single step. Modern synthetic strategies would logically approach this target through a multi-step sequence. A highly plausible pathway involves the initial synthesis of a 4-(trifluoromethyl)indole intermediate, followed by a regioselective acylation at the C3 position.
A likely starting point for such a synthesis would be the use of a (2-amino-3-(trifluoromethyl)phenyl)hydrazine derivative in a Fischer indole synthesis. The reaction of this substituted phenylhydrazine with a suitable carbonyl compound, such as pyruvic acid or an acetone (B3395972) equivalent, under acidic conditions would lead to the formation of the 4-(trifluoromethyl)indole core. wikipedia.orgthermofisher.com Once the 4-(trifluoromethyl)indole is obtained, the subsequent challenge is the regioselective introduction of the acetyl group at the C3 position.
Direct Functionalization Strategies for Indole Scaffolds
Direct functionalization of the pre-formed indole core is a powerful and atom-economical approach to introduce desired substituents. This avoids the often-laborious synthesis of specifically substituted precursors.
Regioselective Trifluoromethylation of Indole Systems
The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of a molecule. nih.gov While the synthesis of the target compound likely starts with a trifluoromethylated precursor, it is relevant to discuss the direct trifluoromethylation of the indole ring.
Direct C-H trifluoromethylation of indoles can be challenging due to the multiple reactive sites on the indole nucleus. acs.org However, several methods have been developed to achieve this transformation with varying degrees of regioselectivity. These often involve transition-metal-catalyzed, photoredox-catalyzed, or radical-based approaches. acs.org For instance, certain copper-catalyzed methods using reagents like CF3SO2Na can introduce a trifluoromethyl group at the C2 position of C3-blocked indoles. organic-chemistry.org Palladium-catalyzed methods have also been developed for the functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, leading to trifluoromethyl-containing indoles and indolines. nih.gov The regioselectivity (C2 vs. C3) is often difficult to control in substrates without a blocking group. acs.org
A domino trifluoromethylation/cyclization strategy using a fluoroform-derived CuCF3 reagent with 2-alkynylanilines provides a route to 2-(trifluoromethyl)indoles with precise positioning of the CF3 group. organic-chemistry.orgorganic-chemistry.org This method can also be adapted to produce 3-formyl-2-(trifluoromethyl)indoles. organic-chemistry.orgorganic-chemistry.org
Acylation Methods for Indole Derivatives
The acylation of indoles is a fundamental transformation, with the C3 position being the most nucleophilic and thus the most common site of electrophilic attack. bhu.ac.in Friedel-Crafts acylation is a classic method for this purpose, but it often requires a stoichiometric amount of a Lewis acid catalyst and can lead to side products due to the reactivity of the indole nitrogen. organic-chemistry.org
To achieve regioselective C3-acylation, various methodologies have been developed. The use of milder Lewis acids or specific reaction conditions can favor C3-acylation over N-acylation. For instance, the reaction of indoles with acyl chlorides in the presence of dialkylaluminum chloride proceeds under mild conditions to give C3-acylated products in high yields without the need for N-protection. organic-chemistry.org Boron trifluoride etherate has also been shown to be an effective promoter for the regioselective 3-acylation of indoles with anhydrides. mdpi.com
For a substrate like 4-(trifluoromethyl)indole, the electron-withdrawing nature of the CF3 group at the C4 position deactivates the benzene ring towards electrophilic substitution. However, the pyrrole ring, particularly the C3 position, remains the most electron-rich and nucleophilic site, thus favoring acylation at this position. Triflic acid is a strong Brønsted acid that has been used to catalyze Friedel-Crafts acylation reactions. mdpi.com The choice of acylating agent (e.g., acetyl chloride or acetic anhydride) and catalyst is crucial for optimizing the yield and selectivity of the C3-acylation of the 4-(trifluoromethyl)indole intermediate.
| Catalyst | Acylating Agent | Solvent | Conditions | Outcome |
| Dialkylaluminum Chloride | Acyl Chlorides | CH2Cl2 | Mild conditions | High yields of 3-acylindoles |
| Boron Trifluoride Etherate | Anhydrides | Not specified | Mild conditions | Efficient, high-yielding 3-acylation |
| Triflic Acid | Carboxylic Acids/Anhydrides | Not specified | Not specified | Effective for Friedel-Crafts C-acylation |
Multi-Component Reactions in Indole Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. tandfonline.comrsc.orgnih.gov Several MCRs have been developed for the synthesis of functionalized indole derivatives. tandfonline.commdpi.comtandfonline.com These reactions often leverage the nucleophilicity of the indole C3 position. rsc.orgnih.gov
While a direct MCR for the synthesis of this compound is not explicitly reported, MCRs are widely used to construct indole-substituted heterocycles. tandfonline.comtandfonline.com For example, one-pot reactions involving an indole, an aldehyde, and an active methylene (B1212753) compound can lead to highly substituted pyridine (B92270) or pyran rings attached to the indole C3 position. tandfonline.com The scope of these reactions has been shown to be compatible with indoles bearing both electron-donating and electron-withdrawing substituents. rsc.orgnih.gov
Catalyst-Mediated Synthetic Pathways
Catalysis is central to modern organic synthesis, and the construction and functionalization of indoles are no exception. Both Lewis and Brønsted acids are classic catalysts for indole synthesis, particularly in the Fischer indole synthesis. wikipedia.org
In the context of synthesizing this compound, a catalyst would be essential for both the initial indole ring formation and the subsequent acylation step. As previously mentioned, the Fischer indole synthesis to create the 4-(trifluoromethyl)indole core is acid-catalyzed. wikipedia.orgthermofisher.com
For the subsequent C3-acylation, a variety of catalysts can be employed. Palladium catalysis has been used in a modified Fischer indole synthesis, where N-arylhydrazones are formed via cross-coupling of aryl bromides and hydrazones. wikipedia.org Palladium catalysts are also pivotal in C-H activation strategies for the functionalization of the indole ring. nih.gov For instance, palladium-catalyzed C4-arylation of indoles has been developed, demonstrating the feasibility of functionalizing the benzene portion of the indole nucleus. nih.gov While this is not directly applicable to the target molecule's synthesis via the proposed route, it highlights the power of catalytic methods in indole chemistry.
Dinuclear zinc catalysts have been employed in the asymmetric Friedel-Crafts alkylation of indoles with trifluoromethyl pyruvate, producing chiral trifluoromethylated indole derivatives. acs.org This showcases the use of metal catalysts to control both regioselectivity and stereoselectivity in the functionalization of indoles with fluorinated substituents.
| Reaction | Catalyst Type | Catalyst Example(s) | Key Transformation |
| Fischer Indole Synthesis | Brønsted or Lewis Acid | HCl, H2SO4, ZnCl2, BF3 | Formation of the indole ring |
| C3-Acylation | Lewis Acid | Dialkylaluminum chloride, BF3·OEt2 | Regioselective acylation at C3 |
| C4-Arylation | Transition Metal | Palladium complexes | C-H activation and functionalization |
| Asymmetric Alkylation | Metal Complex | Dinuclear Zinc-ProPhenol | Enantioselective C3-alkylation |
Transition Metal-Catalyzed Syntheses
The synthesis of complex indole structures, including those bearing a trifluoromethyl group, has been significantly advanced by transition metal catalysis. A notable strategy involves the palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. nih.gov This method provides a direct and controllable pathway to various trifluoromethyl-containing indoles through a [4+1] annulation process. nih.gov The versatility of this approach lies in its ability to forge two new bonds, installing different chemical components across a C=C double bond. nih.gov
Another sustainable and widely applicable method utilizes a palladium-on-carbon (Pd/C) catalyst. chemistryviews.org This heterogeneous catalyst efficiently converts substituted allyl-anilines into indole derivatives. chemistryviews.org The key advantages of this system include the stability of the catalyst in air, its ease of removal from the reaction mixture through simple filtration, and its potential for being recycled and reused multiple times, making it a relatively low-cost and environmentally friendly option. chemistryviews.org
Modern advancements also include the use of magnetic nanoparticles (MNPs) as robust and recyclable catalysts for indole synthesis. researchgate.net Catalysts based on copper or iron, such as CuFe2O4, have been shown to be highly efficient for the alkylation of indoles. researchgate.net This method provides an evidence-based approach for magnetic recycling of the catalyst for up to five cycles without a significant loss in its activity. researchgate.net
Furthermore, direct C–H bond activation strategies, such as cross-dehydrogenative coupling (CDC) catalyzed by transition metals, represent a highly efficient route. pnas.org This approach allows for the direct formation of C–C bonds from two different C–H bonds, streamlining the synthesis of complex molecules and reducing the number of synthetic steps required. pnas.org
Table 1: Overview of Transition Metal-Catalyzed Synthesis Methods for Indole Derivatives
| Method | Catalyst | Key Features | Source(s) |
|---|---|---|---|
| Alkene Functionalization | Palladium | Enables [4+1] annulation to directly form trifluoromethyl-containing indoles. | nih.gov |
| Allyl-aniline Conversion | Palladium-on-Carbon (Pd/C) | Heterogeneous catalyst, stable, and recyclable up to five times. | chemistryviews.org |
| Cross-Dehydrogenative Coupling | Various Transition Metals | Direct C-C bond formation from C-H bonds, increasing synthetic efficiency. | pnas.org |
| Alkylation of Indoles | Magnetic Nanoparticles (e.g., CuFe2O4) | Magnetically recyclable catalyst, promoting sustainable synthesis. | researchgate.net |
Organocatalytic Approaches
In contrast to metal-dependent transformations, organocatalytic methods offer a valuable alternative by avoiding the use of metal catalysts entirely. A prominent example is an innovative two-step reaction for assembling the indole core from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org This process involves an Ugi multicomponent reaction (U-4CR) followed by an acid-induced cyclization to yield multi-substituted indole derivatives. rsc.org
The initial Ugi reaction proceeds at room temperature, combining the four components to form an adduct in good to nearly quantitative yields. rsc.org The subsequent cyclization step is induced by an acid, such as methanesulfonic acid, at temperatures ranging from 0 to 70 °C, depending on the specific substrate. rsc.org This metal-free approach is distinguished by its mild reaction conditions and the use of ethanol (B145695) as a benign solvent, aligning well with the principles of sustainable chemistry. rsc.orgrsc.org
Chemo- and Regio-Selectivity in this compound Synthesis
Achieving chemo- and regio-selectivity is paramount in synthesizing precisely substituted indoles like this compound. The control over which functional group reacts (chemoselectivity) and at which position (regioselectivity) dictates the final product structure.
A powerful demonstration of regioselective control is seen in the palladium-catalyzed functionalization of unactivated alkenes. nih.gov The structure of the alkene substrate itself governs the reaction's outcome. When γ,δ-alkenes are used, a [4+1] annulation occurs, leading to the formation of trifluoromethyl-containing indoles. nih.gov Conversely, using β,γ-alkenes under similar conditions results in a [3+2] heteroannulation, producing indoline (B122111) products instead. nih.gov This substrate-controlled divergence allows for the selective synthesis of either the indole or indoline ring system from the same class of reagents. nih.gov
Another sophisticated strategy for achieving selectivity involves a divergent electrochemical synthesis. researchgate.net In this approach, fine-tuning the acidity of an amide proton by judiciously selecting the N-protecting group on a 2-styrylaniline precursor allows for precise control over the C-3 substitution pattern of the resulting indole. researchgate.net Detailed mechanistic studies have shown that this tunable electrochemical strategy can selectively generate either C-3 substituted or unsubstituted indoles, providing a sustainable and highly selective synthetic route. researchgate.net
Table 2: Methods for Achieving Chemo- and Regio-selectivity in Indole Synthesis
| Method | Control Element | Outcome | Key Feature | Source(s) |
|---|---|---|---|---|
| Palladium-Catalyzed Annulation | Alkene Substrate Structure (γ,δ vs. β,γ) | Selective formation of indoles or indolines. | Substrate-controlled regioselectivity. | nih.gov |
| Electrochemical Synthesis | N-Protecting Group on Precursor | Divergent synthesis of C-3 substituted or unsubstituted indoles. | Control of reaction pathway through pKa regulation. | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Routes for Indole Derivatives
The synthesis of indole derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact through smarter chemical design. These principles are evident in many modern synthetic routes.
Key Green Chemistry Principles in Indole Synthesis:
Waste Prevention and Atom Economy: Multicomponent reactions (MCRs), such as the Ugi reaction used in an organocatalytic indole synthesis, are inherently atom-economical, as most of the atoms from the starting materials are incorporated into the final product. rsc.org This approach prevents waste by avoiding multi-step procedures that often require purification of intermediates. rsc.org
Use of Safer Solvents and Auxiliaries: Many modern syntheses prioritize the use of environmentally benign solvents like ethanol or water, or even proceed under solvent-free conditions. rsc.orgresearchgate.net This minimizes the use of hazardous organic solvents. researchgate.net
Energy Efficiency: The development of reactions that proceed under mild conditions, such as at room temperature, significantly reduces energy consumption. rsc.org Additionally, technologies like microwave reactors or conductively heated sealed-vessel reactors can drastically shorten reaction times, making classic methods like the Fischer indole synthesis more energy-efficient. researchgate.netacs.org
Use of Renewable Feedstocks: Incorporating bio-renewable materials, such as formic acid, into a synthesis contributes to its sustainability. rsc.org
Catalysis: The use of catalysts is a cornerstone of green chemistry. Recyclable heterogeneous catalysts, like palladium-on-carbon or magnetic nanoparticles, are particularly advantageous. chemistryviews.orgresearchgate.net They are easily separated from the reaction mixture, can be reused multiple times, and reduce the generation of chemical waste. chemistryviews.orgresearchgate.net
One-pot syntheses that combine multiple reaction steps without isolating intermediates further enhance the green credentials of a process by saving time, resources, and reducing waste. acs.org The collective application of these principles is paving the way for more sustainable and efficient production of valuable indole derivatives. researchgate.net
Advanced Reaction Mechanisms and Derivatization Strategies for 3 Acetyl 4 Trifluoromethyl Indole
Electrophilic Aromatic Substitution Reactions of 3-Acetyl-4-(trifluoromethyl)indole
The indole (B1671886) ring is inherently rich in electrons and highly susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic site by several orders of magnitude compared to other positions. wikipedia.orgstackexchange.com However, in this compound, the C3 position is blocked by the acetyl substituent. This, combined with the deactivating nature of both the acetyl and the C4-trifluoromethyl groups, significantly tempers the reactivity of the indole core towards electrophiles.
Further electrophilic attack must occur at other available positions on the ring. The potential sites for substitution are the C2 position of the pyrrole (B145914) ring and the C5, C6, and C7 positions of the benzene (B151609) ring.
Substitution at C2: The C2 position is the next most nucleophilic site after C3 in the indole system. wikipedia.org However, substitution here is generally less favorable and often requires more forcing conditions or specific catalytic systems.
Substitution at the Benzene Ring: The regiochemical outcome of substitution on the carbocyclic ring is governed by the combined directing effects of the pyrrole nitrogen (ortho-, para-directing and activating), the C3-acetyl group (meta-directing and deactivating), and the C4-trifluoromethyl group (meta-directing and deactivating).
The powerful ortho-, para-directing influence of the indole nitrogen favors substitution at C5 and C7.
The C4-trifluoromethyl group directs incoming electrophiles to the C6 position.
The C3-acetyl group's deactivating effect further reduces the nucleophilicity of the entire molecule.
Consequently, electrophilic substitution on this compound is challenging and expected to yield a mixture of products, with the C6 and C7 positions being the most likely sites of reaction, depending on the specific electrophile and reaction conditions. Direct C-H trifluoromethylation of heterocycles using radical-based methods often proceeds at the innately reactive positions of the substrate, which could potentially offer a pathway for further functionalization. nih.govresearchgate.net
An alternative strategy involves reversing the innate nucleophilicity of the indole ring, a concept known as "umpolung." For instance, the activation of N-acetylindoles with iron(III) chloride can render the C2=C3 double bond electrophilic, enabling the addition of nucleophilic arenes to form 3-arylindolines. nih.gov Adapting this methodology could provide a route to C2-functionalized derivatives.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directing Effect of Indole N-H | Directing Effect of C4-CF3 | Predicted Outcome |
|---|---|---|---|
| C2 | Secondary nucleophilic site | - | Possible under forcing conditions |
| C5 | Ortho-directing (favored) | - | Disfavored by C4-CF3 proximity |
| C6 | - | Meta-directing (favored) | A likely site for substitution |
| C7 | Para-directing (favored) | - | A likely site for substitution |
Nucleophilic Additions and Substitutions Involving this compound
The electrophilic nature of the acetyl carbonyl group and the electronic influence of the trifluoromethyl group open pathways for various nucleophilic reactions.
Nucleophilic Addition to the Acetyl Group: The carbonyl carbon of the acetyl group is a prime target for nucleophiles.
Condensation Reactions: In the presence of a base, 3-acetylindole (B1664109) derivatives readily undergo Claisen-Schmidt condensation with aromatic aldehydes to furnish α,β-unsaturated ketones, commonly known as chalcones. thepharmajournal.comthepharmajournal.com This reaction provides a versatile method for extending the molecular framework.
Formation of Heterocycles: Reaction with binucleophiles like hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) rings fused or attached to the indole C3 position, a common strategy in medicinal chemistry.
Nucleophilic Substitution on the Ring: While nucleophilic aromatic substitution (SNAr) is uncommon for electron-rich indoles, the presence of the powerful electron-withdrawing trifluoromethyl group can render the ring susceptible under specific conditions. A notable example is the facile hydrolysis of the trifluoromethyl group itself. Research has shown that 4- and 6-trifluoromethylindoles can be hydrolyzed to the corresponding indoledicarboxylic acids upon treatment with aqueous sodium hydroxide (B78521). acs.orgacs.org This reaction proceeds via nucleophilic attack on the CF3-bearing carbon, facilitated by the electron-withdrawing nature of the group and the potential for stabilization of the intermediate. This surprising susceptibility to hydrolysis under basic conditions is a key reactive pathway for this class of compounds. acs.org
Transformations of the Acetyl Group in this compound
The acetyl group at the C3 position serves as a versatile synthetic handle, allowing for a wide range of functional group interconversions. The reactivity is analogous to that of other 3-acetylindoles, though reaction rates may be influenced by the electronic effects of the C4-trifluoromethyl substituent. researchgate.net
Reduction: The acetyl carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or NADPH. researchgate.net More vigorous conditions, such as using lithium borohydride in refluxing THF or diborane (B8814927) (B₂H₆), can achieve complete reduction to an ethyl group, yielding 3-ethyl-4-(trifluoromethyl)indole. researchgate.net
Oxidation: The acetyl side chain can be oxidized to afford a 3-glyoxylyl group using reagents like selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄). researchgate.netacs.org This creates a new electrophilic center for further derivatization.
Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide. This provides a method to transform the acetyl group into a different functional group at the same position.
Table 2: Representative Transformations of the 3-Acetyl Group
| Reaction Type | Reagents and Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Reduction to Alcohol | NaBH₄, MeOH or LiBH₄ | 1-(1H-indol-3-yl)ethanol | researchgate.net |
| Reduction to Alkane | LiBH₄, THF, reflux or B₂H₆ | 3-Ethylindole | researchgate.net |
| Oxidation | SeO₂, pyridine (B92270) or KMnO₄ | 2-(1H-indol-3-yl)-2-oxoacetic acid | researchgate.netacs.org |
| Condensation | Ar-CHO, aq. NaOH, MeOH | Chalcone (α,β-unsaturated ketone) | thepharmajournal.comthepharmajournal.com |
Reactivity of the Trifluoromethyl Moiety in this compound
The trifluoromethyl (CF₃) group is renowned for its high chemical stability due to the strength of the carbon-fluorine bond. acs.org However, its reactivity is not entirely dormant, especially when positioned on an electron-rich heterocyclic system like indole.
Hydrolysis to Carboxylic Acid: As mentioned in section 3.2, the most significant and somewhat unexpected reaction of the trifluoromethyl group on an indole ring is its susceptibility to hydrolysis under basic conditions. Treatment of trifluoromethyl-substituted indoles with aqueous sodium hydroxide can convert the CF₃ group into a carboxylic acid (COOH). acs.orgacs.org This transformation is particularly notable given the general inertness of aromatic CF₃ groups and provides a unique pathway for derivatization.
Anionic Activation: The CF₃ group can be "anionically activated" when it is conjugated with an ionizable proton, such as the indole N-H. acs.org Deprotonation of the indole nitrogen by a base generates an anion that can delocalize onto the trifluoromethyl-bearing carbon. This activation facilitates the reaction of the CF₃ group with various nucleophiles. For instance, reaction with binucleophiles like 2-aminoethanol or 2-aminothiophenol (B119425) under mild aqueous basic conditions can lead to the formation of new heterocyclic rings (e.g., benzoxazoles, benzothiazoles) at the C4 position, displacing the CF₃ group. acs.orgnih.gov
Reductive Defluorination (C-F Activation): Modern synthetic methods have emerged for the challenging task of C-F bond activation. These techniques can sequentially transform a CF₃ group. For example, electrochemical methods using silylium (B1239981) ions as mediators can achieve trihydrodefluorination (Ar-CF₃ → Ar-CH₃). rsc.org Similarly, visible-light photocatalysis has been employed for the selective single C-F bond cleavage to afford difluoromethyl (CF₂H) derivatives. rsc.orgnih.gov While these methods are general for trifluoromethylarenes, they represent potential strategies for modifying the CF₃ group in this compound. nih.govbaranlab.org
Transition Metal-Catalyzed Coupling Reactions of this compound
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. For this compound, these reactions typically require prior halogenation of the indole ring to introduce a suitable coupling handle (e.g., Br, I).
Halogenation: Electrophilic halogenation of the parent indole would first occur at the most nucleophilic positions (C6 or C7). Lithiation at the C2 position followed by quenching with an electrophilic halogen source (e.g., I₂, Br₂) could provide a C2-halogenated substrate. wikipedia.org
Coupling Reactions: Once a halo-substituted this compound is prepared, it can participate in a variety of palladium-, nickel-, or copper-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
N-H Functionalization: The indole nitrogen can also be a site for coupling reactions. N-arylation or N-alkylation can be achieved using catalysts like copper or palladium to couple the indole with aryl halides or other electrophiles.
Table 3: Potential Cross-Coupling Strategies
| Coupling Reaction | Reactant 1 (Indole Derivative) | Reactant 2 | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki | 7-Bromo-3-acetyl-4-(trifluoromethyl)indole | Ar-B(OH)₂ | Pd(PPh₃)₄, Base | 7-Aryl derivative |
| Heck | 6-Iodo-3-acetyl-4-(trifluoromethyl)indole | Alkene | Pd(OAc)₂, Ligand, Base | 6-Alkenyl derivative |
| Sonogashira | 2-Bromo-3-acetyl-4-(trifluoromethyl)indole | Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl derivative |
| Buchwald-Hartwig | 7-Bromo-3-acetyl-4-(trifluoromethyl)indole | R₂NH | Pd catalyst, Ligand, Base | 7-Amino derivative |
| N-Arylation | this compound | Ar-I | CuI, Ligand, Base | N-Aryl derivative |
Photochemical and Electrochemical Reactivity of this compound
The indole nucleus and the acetyl group are both known to participate in photochemical and electrochemical transformations, suggesting a rich potential reactivity for the target molecule.
Photochemical Reactivity:
Rearrangement: N-acylindoles are known to undergo a photo-Fries type rearrangement upon photolysis, where the acyl group migrates from the nitrogen to a carbon on the ring. sci-hub.st If the N-H of this compound were first acylated, irradiation could potentially lead to migration of the new acyl group to the benzene ring. Direct photo-induced reductive Heck-type cyclizations have also been reported for N-benzoylindoles bearing a chloroarene, suggesting that appropriately substituted derivatives could undergo intramolecular photocyclization. nih.gov
Cycloadditions: The C2=C3 double bond of N-acylindoles is activated towards photocycloaddition reactions with partners like alkenes. sci-hub.st
Cyclization: 3-Styryl indoles, which can be prepared from 3-acetylindoles via Wittig-type reactions, undergo efficient dehydrogenative photocyclization to form benzo[a]carbazoles. acs.org This provides a photochemical route to extended fused-ring systems.
Electrochemical Reactivity:
Oxidation: The indole ring is susceptible to anodic oxidation. researchgate.net This process generates a radical cation intermediate that can be trapped by nucleophiles or undergo further reactions. Electrochemical oxidation provides a green alternative to chemical oxidants and can be used to drive cyclizations and functionalizations. nih.govacs.orgrsc.org For instance, electrochemical iodoamination of indoles has been successfully demonstrated. acs.org
Dearomatization: Anodic oxidation of aniline (B41778) derivatives in methanol (B129727) can lead to dearomatized quinone imine ketals. rsc.org Applying this strategy to the indole system could lead to dearomatized intermediates, converting the planar aromatic scaffold into a three-dimensional structure.
Reduction: Electrochemical reduction can also be employed, for example, in the cyclization of o-nitrostyrenes to form indoles, demonstrating the versatility of electrochemical methods in indole chemistry. rsc.org The acetyl and trifluoromethyl groups would influence the reduction potential of the molecule.
Rearrangement Reactions and Dearomatization Pathways
Rearrangement and dearomatization reactions represent powerful strategies for transforming simple aromatic precursors into complex, three-dimensional molecular architectures.
Rearrangement Reactions:
Plancher-type Rearrangement: While classic indole syntheses like the Fischer method involve rearrangements, post-synthetic rearrangements are also known. For example, the acid-catalyzed rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles is a well-studied process. rsc.org If a precursor to this compound were to form an indolenine intermediate, such a rearrangement could occur.
Claisen Rearrangement: An N-allylated or O-allylated derivative of the molecule could undergo a sigmatropic Claisen or aza-Claisen rearrangement to introduce an allyl group onto the carbocyclic ring, typically at the C7 position. acs.org
Dearomatization Pathways: The conversion of flat aromatic indoles into saturated, stereocenter-rich indoline (B122111) or spiroindolenine scaffolds is a highly valuable transformation in modern synthesis. rsc.org
Palladium-Catalyzed Dearomatization: Intramolecular palladium-catalyzed reactions, such as Heck-type cyclizations, can achieve the dearomatization of indole derivatives to yield complex polycyclic and spirocyclic indoline structures. acs.orgresearchgate.net
Oxidative Dearomatization: The inherent nucleophilicity of the indole C3 position can be exploited in dearomative reactions. nih.gov However, with C3 blocked, dearomatization would likely involve attack at C2. Oxidative umpolung strategies, for example using hypoiodite (B1233010) catalysis, can generate an electrophilic indole intermediate that is then attacked by a nucleophile in a dearomatizing fashion. nih.gov
Electrochemical Dearomatization: As noted previously, anodic oxidation of anilines and their derivatives can lead to dearomatized products. rsc.org This approach offers a mild, reagent-free method to access electron-deficient cyclohexadienimine-type systems from the indole core.
These dearomatization strategies are at the forefront of synthetic chemistry and offer powerful methods for leveraging the structure of this compound to build complex molecular architectures. rsc.org
Computational and Theoretical Investigations of 3 Acetyl 4 Trifluoromethyl Indole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electron distribution and its influence on chemical behavior.
Density Functional Theory (DFT) Studies on 3-Acetyl-4-(trifluoromethyl)indole
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For this compound, DFT calculations can provide a wealth of information regarding its geometry, stability, and electronic properties.
DFT methods are employed to determine the optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. Furthermore, DFT can be used to calculate the heats of formation and redox potentials. nih.govnuph.edu.ua The presence of both the acetyl and trifluoromethyl groups, which are strongly electron-withdrawing, is expected to significantly influence the electron density distribution across the indole (B1671886) ring system. This, in turn, affects the molecule's reactivity and electrochemical properties.
Table 1: Representative Calculated Electronic Properties for Substituted Indoles
| Property | Representative Value | Method |
|---|---|---|
| Heat of Formation (kJ/mol) | 85 - 131 | B3LYP/6-31G nuph.edu.ua |
| Dipole Moment (Debye) | 2.0 - 5.0 | B3LYP/6-31+G(d,p) mdpi.com |
| Ionization Potential (eV) | 8.0 - 9.5 | DFT nih.gov |
| Electron Affinity (eV) | 0.5 - 1.5 | DFT nih.gov |
Note: The values in this table are representative examples for substituted indoles and are not specific to this compound, as direct computational studies are not available. The actual values for this compound would require specific DFT calculations.
Molecular Orbital Analysis and Frontier Orbital Theory
Molecular orbital (MO) theory provides a deeper understanding of the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
For this compound, the electron-withdrawing nature of the substituents is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. The HOMO is expected to be localized primarily on the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO may have significant contributions from the acetyl and trifluoromethyl groups. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally correlates with higher reactivity. MO analysis can also help in understanding the electronic spectra of the molecule, predicting the wavelengths of maximum absorption which correspond to electronic transitions between orbitals. thesciencein.org
Table 2: Representative Frontier Orbital Energies for Substituted Indoles
| Orbital | Representative Energy (eV) |
|---|---|
| HOMO | -6.0 to -5.5 |
| LUMO | -1.5 to -1.0 |
| HOMO-LUMO Gap | 4.5 to 4.0 |
Note: These are representative values for substituted indoles. The actual frontier orbital energies for this compound would need to be determined through specific quantum chemical calculations.
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational flexibility of a molecule are crucial determinants of its physical and biological properties. For this compound, a key conformational feature is the potential for intramolecular hydrogen bonding.
The acetyl group at the C3 position is in proximity to the N-H bond of the indole ring. This arrangement can lead to the formation of an intramolecular hydrogen bond between the carbonyl oxygen of the acetyl group and the hydrogen of the N-H group. This interaction would stabilize a planar conformation of the molecule, restricting the rotation of the acetyl group. Computational methods can be used to calculate the energy of this hydrogen bond and to explore the potential energy surface of the molecule, identifying the most stable conformers. The presence of a strong intramolecular hydrogen bond can have significant implications for the molecule's properties, including its solubility, crystal packing, and interaction with biological targets.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, theoretical studies can predict its reactivity in various chemical transformations.
The indole ring is known to undergo electrophilic substitution, typically at the C3 position. However, the presence of an acetyl group at this position blocks this site. Therefore, electrophilic attack would be directed to other positions on the indole ring, with the electron-withdrawing substituents influencing the regioselectivity. Computational studies can model the reaction pathways for various electrophilic aromatic substitution reactions, determining the most likely products. Furthermore, the acetyl group itself can participate in reactions, such as nucleophilic addition to the carbonyl carbon. Theoretical calculations can help in understanding the feasibility and stereoselectivity of such reactions.
Solvent Effects on the Reactivity and Stability of this compound
The surrounding solvent environment can have a profound impact on the reactivity and stability of a molecule. For a polar molecule like this compound, solvent effects are expected to be significant.
Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant. Such studies can predict how the molecule's dipole moment, electronic spectra, and the stability of its various conformers change in different solvents. For instance, polar solvents are expected to stabilize charge-separated states and may influence the strength of the intramolecular hydrogen bond. Understanding solvent effects is crucial for predicting reaction outcomes and for designing experimental conditions.
Theoretical Insights into Substituent Effects (Acetyl and Trifluoromethyl) on Indole Reactivity
The reactivity of the indole ring is heavily modulated by the electronic effects of its substituents. In this compound, both the acetyl and trifluoromethyl groups are electron-withdrawing.
The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. The acetyl group is also electron-withdrawing, primarily through resonance and inductive effects. The presence of these two groups is expected to significantly deactivate the indole ring towards electrophilic substitution reactions compared to unsubstituted indole. Computational studies can quantify these substituent effects by calculating parameters such as the electrostatic potential surface, which visually represents the electron distribution in the molecule. mdpi.com This analysis can pinpoint the most electron-deficient and electron-rich regions of the molecule, providing valuable insights into its reactivity towards both electrophiles and nucleophiles.
Molecular Interactions and Mechanistic Exploration in Biological Systems for 3 Acetyl 4 Trifluoromethyl Indole
Target Identification and Binding Mode Analysis
The initial step in understanding the biological role of a compound like 3-Acetyl-4-(trifluoromethyl)indole involves identifying its molecular targets. The indole (B1671886) scaffold is a common feature in numerous kinase inhibitors, suggesting that this compound could potentially interact with the ATP-binding site of various kinases. nih.govnih.gov
Enzyme-Ligand Interaction Studies: Molecular Mechanisms
Enzyme-ligand interaction studies would be crucial to elucidate the precise mechanism of action. For analogous indole derivatives, techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to visualize the binding pose within an enzyme's active site. These studies often reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity and selectivity. For instance, the indole nitrogen can act as a hydrogen bond donor, while the aromatic ring system can engage in stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine within the active site. nih.gov
Receptor-Ligand Docking and Molecular Dynamics Simulations
In the absence of experimental structures, computational methods like molecular docking and molecular dynamics (MD) simulations serve as powerful predictive tools. Docking studies can simulate the binding of this compound to the active sites of various receptors and enzymes, providing insights into potential binding conformations and affinities. nih.gov For example, docking analyses of other indole-based compounds have successfully predicted their interactions with targets such as Bruton's tyrosine kinase (BTK) and Janus kinase 3 (JAK3). nih.govgoogle.com
MD simulations can further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment. These simulations can help assess the stability of the binding pose and identify key residues that are critical for the interaction.
Table 1: Potential Molecular Interactions of this compound based on Analogous Compounds
| Interaction Type | Potential Interacting Residues (Examples) |
| Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
This table is illustrative and based on common interactions of indole-containing ligands with protein targets.
Modulation of Cellular Pathways: Mechanistic Insights
Once a target is identified, the next step is to understand how the interaction with this compound modulates cellular signaling pathways.
Investigation of Specific Signal Transduction Pathways (e.g., Kinase Inhibition Mechanisms)
Given that many indole derivatives are kinase inhibitors, it is plausible that this compound could modulate kinase-driven signaling pathways. nih.govgoogle.com Kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. Inhibition of a specific kinase by this compound could disrupt downstream signaling cascades. For example, inhibition of a kinase in the NF-κB signaling pathway could lead to a downstream anti-inflammatory response. nih.govnih.govplos.orgresearchgate.net The trifluoromethyl group could enhance the inhibitory potency and selectivity for a particular kinase.
Gene Expression Modulation at a Mechanistic Level (e.g., Transcription Factor Binding)
Changes in signaling pathways ultimately translate to alterations in gene expression. By binding to and inhibiting a target, this compound could indirectly influence the activity of transcription factors. For instance, if the compound inhibits a kinase that normally activates a transcription factor, it would lead to the downregulation of genes controlled by that factor. Techniques like microarray analysis or RNA sequencing would be employed to identify which genes are differentially expressed in the presence of the compound.
Chemoproteomics and Affinity-Based Probing for Target Discovery
To identify the targets of this compound in an unbiased manner, chemoproteomic approaches are invaluable. escholarship.org These methods utilize a modified version of the compound to "fish" for its binding partners in a complex cellular lysate.
One common technique is affinity-based protein profiling (ABPP). In this method, the compound of interest is functionalized with a reactive group and a reporter tag. The reactive group allows for covalent binding to the target protein, and the reporter tag enables subsequent identification and quantification by mass spectrometry. This powerful approach can identify not only the primary targets but also potential off-target interactions, providing a comprehensive view of the compound's cellular engagement.
High-Throughput Screening for Mechanistic Leads
High-throughput screening (HTS) serves as a critical tool in the early stages of drug discovery to rapidly assess the biological activity of large numbers of compounds. For indole-based compounds, HTS assays are pivotal in identifying initial hits and understanding their potential mechanisms of action. While specific HTS campaigns solely focused on this compound are not extensively documented in publicly available literature, the principles of HTS can be applied to this molecule, and insights can be drawn from screenings of structurally related compounds.
A key aspect of HTS is the development of robust and reliable assays. In the context of drug-protein interactions, for instance, stable probes are essential for high-throughput screening. Research has shown that 3-acetylindole (B1664109), a core component of the title compound, is a suitable and stable alternative to L-tryptophan as a site-selective probe for Sudlow site II on human serum albumin (HSA). nih.gov This stability in aqueous solutions makes it well-suited for HTS applications in both high-performance affinity chromatography (HPAC) and affinity capillary electrophoresis (ACE). nih.gov The use of such probes allows for the rapid screening of compound libraries to identify molecules that bind to specific protein sites.
Modern HTS approaches often employ multiplexed assays to simultaneously monitor the effects of compounds on multiple targets. nih.gov This is particularly valuable for identifying selective inhibitors of drug-metabolizing enzymes. nih.gov Such a multiplexed HTS assay, utilizing state-of-the-art robotic systems and sensitive LC-MS/MS instrumentation, can screen thousands of compounds against a panel of enzymes. nih.gov Virtual screening can also be used to select compounds for HTS based on known inhibitors and enzyme structures. nih.gov These methodologies could be applied to a library containing this compound and its derivatives to identify selective inhibitors for various enzymes.
The data generated from HTS campaigns provide initial "hits" that can be further investigated. The hit rate in HTS for promiscuous targets like drug-metabolizing enzymes is often higher than for more specific biological targets. nih.gov Subsequent efforts would then focus on characterizing the newly identified selective inhibitors to understand their mechanism of action and structure-activity relationships. nih.gov
Structure-Based Ligand Design Principles Applied to this compound Derivatives
Structure-based ligand design is a powerful strategy in medicinal chemistry that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. For this compound derivatives, this approach would involve leveraging the known structural features of the indole scaffold and the unique properties of the trifluoromethyl group to enhance binding affinity and selectivity.
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its ability to modulate a compound's physicochemical properties. It is highly lipophilic and electron-withdrawing, which can influence metabolic stability, membrane permeability, and binding interactions. A comparative study of indole-based ligands with pentafluorosulfanyl (SF5) and trifluoromethyl (CF3) substitutions as inhibitors of the AAA ATPase p97 revealed the significant impact of the fluorine-containing group on activity. researchgate.net The inhibitor bearing the CF3 group was found to be more active than the one with the SF5 group, highlighting the importance of this substituent for inhibitory potential. researchgate.net
Structure-activity relationship (SAR) studies of various indole-based compounds provide valuable insights for the design of new derivatives. For example, in the development of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, SAR studies on bisindole scaffolds revealed that the linkage position and substituents on the indole ring were critical for activity. nih.gov The substitution at the 3-position of the indole, as in this compound, has been explored to create potential hydrogen bond interactions within the hydrophobic pocket of the target. nih.gov
The design of novel anticancer agents has also benefited from the application of these principles to indole-containing molecules. In a series of indole–1,2,4-triazole-based N-phenyl acetamides, the substitutions on the anilide ring were found to significantly influence their cytotoxic potential against hepatocellular cancer cell lines. mdpi.com This underscores the importance of exploring various substituents on different parts of the molecular scaffold to optimize biological activity.
The following table summarizes the activity of a trifluoromethyl-containing indole derivative compared to its pentafluorosulfanyl analog, illustrating the impact of the substituent on inhibitory activity.
| Compound | Substituent | Target | Activity |
| Inhibitor 26 | CF3 | p97 | More Active |
| Inhibitor 25 | SF5 | p97 | Less Active |
This table is based on a comparative study of indole-based ligands as inhibitors of p97. researchgate.net
Molecular docking and molecular dynamics simulations are integral to structure-based design, allowing for the prediction of binding modes and the stability of ligand-protein complexes. mdpi.comacs.org For this compound derivatives, these computational tools could be used to predict how the acetyl and trifluoromethyl groups orient within a target's binding site and to guide the design of new analogs with improved interactions.
Applications and Advanced Materials Chemistry of 3 Acetyl 4 Trifluoromethyl Indole
3-Acetyl-4-(trifluoromethyl)indole as a Synthetic Synthon for Complex Architectures
This compound serves as a crucial starting material, or synthon, for the assembly of more complex molecular structures, particularly in the realm of medicinal chemistry and natural product synthesis. The indole (B1671886) core is a privileged scaffold, appearing in thousands of biologically active compounds. nih.govnih.gov The functional groups on this compound offer multiple reaction sites for synthetic elaboration.
The acetyl group at the C3 position is particularly important. This position is the most nucleophilic site on the indole ring, making it a prime location for electrophilic substitution. rsc.orgyoutube.com The presence of the acetyl group, however, alters this reactivity, providing a handle for a different set of chemical transformations. For instance, the acetyl group's carbonyl can undergo condensation reactions, such as the Claisen-Schmidt condensation with various aromatic aldehydes, to form chalcone-like structures. thepharmajournal.com These reactions create extended π-conjugated systems and introduce new functional groups, paving the way for diverse molecular architectures. thepharmajournal.com
Furthermore, the acetyl group can be a precursor for creating other functional groups. Its α-protons can be deprotonated to form an enolate, which can then react with various electrophiles. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds at a key position of the indole ring. The parent compound, 3-acetylindole (B1664109), is a well-established starting material for the synthesis of a wide range of bioactive indole alkaloids, including (5-Indole)oxazole alkaloids, β-carbolines, and bis-indole alkaloids. nih.govresearchgate.net The trifluoromethyl derivative is expected to follow similar reaction pathways, yielding novel fluorinated analogues with potentially enhanced biological properties. The introduction of the CF3 group can improve metabolic stability and cell membrane permeability. nih.govresearchgate.net
The synthesis of complex heterocyclic systems often utilizes indole derivatives. For example, 3-cyanoacetyl indoles, which are structurally related to 3-acetyl indoles, are versatile precursors for a wide array of molecules with indole moieties, including those with antimicrobial, anti-inflammatory, and anticancer properties. rsc.org These synthons can undergo cascade reactions, such as Knoevenagel condensation followed by cyclization, to build complex fused-ring systems like indolylpyrans. rsc.orgrsc.org
Table 1: Key Synthetic Transformations of the 3-Acetyl-Indole Scaffold
| Reaction Type | Reagents/Conditions | Product Type | Potential Application |
|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic aldehydes, NaOH/Methanol (B129727) | Indolyl-chalcones | Synthesis of anti-inflammatory agents thepharmajournal.com |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 1H-indole-3-carbaldehyde | Intermediate for tubulin inhibitors nih.gov |
| Friedel-Crafts Acylation | Acetyl chloride/Acetic anhydride, Catalyst | 3-Acetylindoles | Core structure for bioactive compounds researchgate.net |
| Reductive Cyclization | Heterogeneous hydrogenation | Indole products | Synthesis of auxin mimics nih.gov |
Role in the Development of Molecular Probes and Fluorescent Tags
Indole and its derivatives are well-known for their intrinsic fluorescence, making them excellent candidates for the development of molecular probes and fluorescent tags. nih.gov The photophysical properties of these molecules, such as their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, can be finely tuned by introducing various functional groups onto the indole ring. worldscientific.com
The this compound structure incorporates features that are highly relevant to the design of advanced fluorescent probes. The indole nucleus acts as a fluorophore, while the acetyl and trifluoromethyl groups serve as modulators of its electronic and, consequently, its photophysical properties. These groups are part of a donor-π-acceptor (D-π-A) architecture, which is a common strategy for creating fluorescent molecules with desirable properties like large Stokes shifts and sensitivity to the local environment. nih.govmdpi.com In this case, the indole ring can act as the electron donor (D) and the acetyl group as an electron acceptor (A).
The electron-withdrawing nature of the trifluoromethyl group at the C4 position can further influence the electronic structure, potentially leading to a blue shift in the fluorescence emission compared to unsubstituted analogues. mdpi.com This allows for the creation of probes that emit in different regions of the spectrum.
Derivatives of indole have been successfully used to create fluorescent probes for various applications, including the detection of pH changes, specific ions like cyanide, and for bioimaging. nih.govmdpi.com For example, styrylcyanine-based pH probes have been developed from non-N-substituted indole derivatives. nih.gov While direct studies on this compound as a fluorescent probe are not extensively documented, its structural motifs are present in known fluorescent compounds. The synthetic handles on the molecule, particularly the acetyl group, allow for its straightforward incorporation into larger molecular systems designed for specific sensing applications. nih.gov
Table 2: Influence of Substituents on Indole Photophysical Properties
| Substituent Type | Position | Effect on Fluorescence | Reference |
|---|---|---|---|
| Aryl groups | C2 | Strong fluorescence, Intramolecular Charge Transfer (ICT) | worldscientific.com |
| Electron-withdrawing (e.g., -CF₃) | Phenyl group attached to indole | Blue-shift in emission, reduces electron cloud conjugation | mdpi.com |
| Donor-π-Acceptor (D-π-A) structure | Various | Positive solvatochromism, ICT | nih.govmdpi.com |
Integration into Functional Materials and Supramolecular Assemblies
The unique electronic and structural characteristics of this compound make it a candidate for integration into more complex functional materials and supramolecular assemblies. The indole ring system itself is a component in various materials, and the specific substituents of this compound offer opportunities for directed assembly and tailored properties.
The formation of supramolecular structures is often driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and donor-acceptor interactions. The indole N-H group is a hydrogen bond donor, while the acetyl carbonyl is a hydrogen bond acceptor. These features allow the molecule to participate in self-assembly or to co-assemble with other molecules to form ordered structures.
Furthermore, the electron-deficient nature of the trifluoromethyl-substituted benzene (B151609) ring portion of the indole can facilitate donor-acceptor interactions with electron-rich aromatic molecules. This principle has been demonstrated in the formation of co-crystals between BN-substituted curved nanographene (BNCT) and octafluoronaphthalene (B166452) (OFN), where donor-acceptor interactions drive the assembly. acs.org Similarly, this compound could be used to build charge-transfer complexes or other supramolecular architectures.
In the context of functional materials, indole derivatives have been incorporated into polymers and other large molecules to impart specific optical or electronic properties. For instance, bis-indole substituted phthalocyanines have been synthesized and their photophysical and photochemical properties investigated for applications like photodynamic therapy. worldscientific.com While this specific compound has not been reported in such materials, its properties suggest potential. The acetyl group provides a reactive site for polymerization or for grafting onto other material backbones. The combination of the indole's fluorescence and the trifluoromethyl group's influence on electronic properties could be exploited in the design of materials for sensing or organic electronics.
Application in Catalysis and Organocatalysis
The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, has seen tremendous growth and was recognized with the 2021 Nobel Prize in Chemistry. youtube.com Indole-based structures are prominent in this field, serving as scaffolds for chiral catalysts and ligands that can control the stereochemical outcome of a reaction. acs.orgacs.org
While this compound itself is not a catalyst, it is a valuable precursor for synthesizing molecules that are. The indole framework can be modified to create chiral ligands for metal-based catalysts or to form the core of a purely organic catalyst. For example, amino acid-derived organocatalysts have been used for the enantioselective coupling of indoles with aldehydes. nih.gov The functional groups on this compound allow for the attachment of chiral auxiliaries or catalytically active moieties.
The development of organocatalysts for asymmetric reactions is a major focus. acs.org Strategies often involve creating platform molecules from indole derivatives by introducing different functional groups to modulate reactivity. acs.org The acetyl group on this compound could be transformed into a variety of other groups, such as amines or alcohols, which could then be functionalized to create a chiral environment around a catalytic site. This could enable the synthesis of enantioenriched products, which are of high value in the pharmaceutical industry. The trifluoromethyl group could also play a role by sterically and electronically influencing the catalyst's interaction with substrates.
Development of Advanced Materials for Specific Chemical Applications
The combination of a fluorophore (indole), a reactive handle (acetyl group), and an electron-withdrawing group (trifluoromethyl) in a single, relatively simple molecule makes this compound a promising platform for developing advanced materials with targeted chemical applications.
One potential application is in the field of chemical sensors. The fluorescence of the indole core can be sensitive to its environment. mdpi.com By functionalizing the acetyl group with a receptor specific for a particular analyte (e.g., a metal ion, an anion, or a small molecule), a chemosensor could be developed. Upon binding of the analyte, a change in the fluorescence signal (e.g., intensity or wavelength) would be observed. Trisubstituted olefin-type molecules, which can be synthesized from precursors like 3-acetylindole, have been used as probes for detecting molecules like malononitrile. mdpi.com
In materials science, the incorporation of trifluoromethyl groups is a known strategy to enhance properties such as thermal stability and lipophilicity in polymers and other materials. researchgate.netvu.nl By using this compound as a monomer or a functional additive, it may be possible to create new polymers or organic-inorganic hybrid materials with tailored properties. For example, its integration into a polymer backbone could lead to materials with specific optical properties for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors embedded in a solid matrix. The synthesis of trifluoromethyl-containing heterocycles like pyrazoles and indolines for applications in materials science is an active area of research. nih.govnih.gov
Future Directions and Emerging Research Avenues for 3 Acetyl 4 Trifluoromethyl Indole
Untapped Synthetic Methodologies and Reactivity Profiles
The synthesis of indole (B1671886) derivatives is a well-established field, yet opportunities remain for developing more efficient, sustainable, and diverse methods for preparing 3-Acetyl-4-(trifluoromethyl)indole and its analogs. researchgate.net Current synthetic strategies often rely on classical multi-step procedures. nih.govthepharmajournal.com Future research could explore several untapped methodologies:
C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical approach. Investigating transition-metal-catalyzed C-H acylation at the C3 position of a 4-(trifluoromethyl)indole precursor could provide a more direct and efficient route, minimizing the use of pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. Developing a flow-based synthesis for this compound could enable safer and more efficient production.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for forging new bonds. Exploring light-mediated acylation or trifluoromethylation reactions on an indole scaffold could lead to novel and more sustainable synthetic pathways.
Biocatalysis: The use of enzymes for indole functionalization is a growing area. Screening for or engineering enzymes that can regioselectively acetylate the C3 position of 4-(trifluoromethyl)indole would offer a highly specific and environmentally benign synthetic method.
Further exploration of the reactivity profile of this compound is also warranted. The electron-withdrawing nature of the trifluoromethyl group at the C4 position significantly influences the electron density of the indole ring, potentially altering its reactivity in electrophilic and nucleophilic substitution reactions compared to non-fluorinated analogs. A systematic study of its reactivity towards various reagents could uncover novel transformations and lead to the synthesis of a diverse library of derivatives. For instance, the acetyl group at C3 can serve as a synthetic handle for further elaboration into more complex structures, such as fused heterocyclic systems. mdpi.comrsc.org
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| C-H Activation | Increased atom economy, reduced number of synthetic steps. |
| Flow Chemistry | Enhanced safety, scalability, and precise reaction control. |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source (light). |
| Biocatalysis | High selectivity, environmentally friendly conditions. |
Advancements in Computational Predictive Models for Reactivity and Interactions
Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding and accelerating experimental research. nih.gov For this compound, advancements in computational models can provide significant insights.
Quantum Mechanics (QM) Calculations: QM methods can be employed to calculate the electron distribution, molecular orbital energies, and reaction transition states. This would provide a deeper understanding of the compound's reactivity profile, elucidating how the trifluoromethyl group influences the regioselectivity of further chemical modifications.
Molecular Docking and Dynamics (MD) Simulations: To explore its biological potential, molecular docking can predict the binding modes of this compound with various biological targets. nih.gov Subsequent MD simulations can then be used to assess the stability of these predicted binding poses and to estimate binding free energies, helping to prioritize potential biological targets for experimental validation. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and evaluating their biological activity, QSAR models can be developed. nih.gov These models would establish a mathematical relationship between the structural features of the molecules and their activity, enabling the rational design of more potent and selective analogs.
These computational approaches, when used in an integrated manner, can create a robust in silico framework to guide the synthesis of new derivatives with desired properties and to predict their biological interactions, thus saving significant time and resources in the drug discovery process. nih.gov
Novel Mechanistic Biological Targets and Interaction Modalities
The indole scaffold is a "privileged fragment" in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govdntb.gov.ua Derivatives of 3-acetylindole (B1664109) have shown promise as anti-inflammatory agents by inhibiting albumin denaturation. thepharmajournal.com Furthermore, indole derivatives are being investigated for their neuroprotective potential. nih.govcapes.gov.br
Given the known activities of related indole compounds, future research should investigate novel biological targets for this compound:
Kinase Inhibition: Many kinase inhibitors feature an indole core. The unique electronic properties conferred by the trifluoromethyl group could lead to selective inhibition of specific kinases implicated in cancer or inflammatory diseases.
Nuclear Receptor Modulation: Indole derivatives have been shown to interact with nuclear receptors. Investigating the ability of this compound to modulate the activity of receptors such as the aryl hydrocarbon receptor (AhR) could uncover new therapeutic applications.
Enzyme Inhibition: Beyond kinases, other enzyme families could be relevant targets. For example, indole derivatives have been identified as inhibitors of enzymes like butyrylcholinesterase, which is relevant for neurodegenerative diseases, and histone deacetylases (HDACs), which are targets in oncology. nih.govnih.gov
Antiviral Targets: Trifluoromethyl-containing indoles have demonstrated potent activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This suggests that this compound and its derivatives could be explored for activity against other viral enzymes.
The interaction modalities should also be a focus of investigation. The trifluoromethyl group can engage in non-covalent interactions such as halogen bonding and dipole-dipole interactions, which could be exploited for designing highly specific and potent ligands.
| Potential Biological Target Class | Rationale based on Indole Chemistry | Potential Therapeutic Area |
| Protein Kinases | Indole is a common scaffold in kinase inhibitors. | Oncology, Inflammation |
| Nuclear Receptors | Indole derivatives are known to modulate nuclear receptor activity. | Immunology, Toxicology |
| Butyrylcholinesterase | Structurally similar compounds show inhibitory activity. nih.gov | Neurodegenerative Diseases |
| HIV-1 Reverse Transcriptase | Trifluoromethyl indoles are potent NNRTIs. nih.gov | Antiviral Therapy |
| Histone Deacetylases (HDACs) | The indole hydroxamic acid derivative Panobinostat is an HDAC inhibitor. nih.gov | Oncology |
Integration into Emerging Technologies (e.g., Nano-chemistry, Sensor Development)
The unique physicochemical properties of this compound make it an interesting candidate for integration into emerging technologies.
Nanochemistry and Drug Delivery: The incorporation of indole-based antitumor agents into nanocarriers has been shown to improve their stability, efficacy, and targeted delivery. nih.gov Future work could focus on encapsulating this compound or its bioactive derivatives into nanoparticles, liposomes, or micelles. This could enhance its bioavailability and allow for targeted release at specific sites in the body, potentially increasing therapeutic efficacy while minimizing systemic side effects.
Chemical Sensor Development: The indole nucleus is inherently fluorescent. Modifications to the 3-acetyl or the indole nitrogen positions could be designed to modulate this fluorescence upon binding to specific analytes (e.g., metal ions, anions, or biologically relevant small molecules). The trifluoromethyl group can fine-tune the electronic properties, potentially leading to sensors with enhanced sensitivity and selectivity. This approach is analogous to the development of fluorescein-based sensors for intracellular imaging. nih.govrsc.org
Cross-Disciplinary Research Synergies Involving this compound
The full potential of this compound can only be realized through synergistic collaborations across multiple scientific disciplines.
Chemistry and Biology: Synthetic chemists can create a diverse library of derivatives based on the this compound scaffold. mdpi.comresearchgate.net Biologists can then screen these compounds for activity against a wide range of biological targets, providing crucial feedback for the next round of molecular design and synthesis.
Computational Science and Experimental Science: Computational chemists can build predictive models for activity and reactivity, guiding experimentalists to focus on the most promising compounds and synthetic routes. nih.govnih.gov Experimental data, in turn, is essential for refining and validating the computational models.
Materials Science and Medicine: Material scientists can develop novel nanomaterials for the targeted delivery of bioactive derivatives of this compound. nih.gov This collaboration with medical researchers would be crucial for the preclinical and clinical evaluation of these advanced therapeutic systems.
Agricultural Science: Given that some indole derivatives function as plant growth hormones (auxins), collaboration with plant scientists could explore the potential of this compound or its analogs as novel plant growth regulators. nih.govmicrobiologyjournal.org
Q & A
Q. What are the common synthetic routes for preparing 3-Acetyl-4-(trifluoromethyl)indole, and how do reaction conditions influence yield?
The synthesis typically involves functionalizing indole derivatives. For example, trifluoromethyl groups are introduced via palladium-catalyzed C–H activation or electrophilic substitution. A key precursor, 4-(trifluoromethyl)-1H-indole-3-carbaldehyde (C10H6F3NO), is synthesized using trifluoromethylation agents like CF3Cu or CF3I under controlled conditions . Acetylation at the 3-position is achieved via Friedel-Crafts acylation with acetyl chloride in the presence of Lewis acids (e.g., AlCl3). Yield optimization requires precise control of temperature (0–5°C for electrophilic steps) and stoichiometric ratios to avoid over-substitution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹⁹F NMR identifies trifluoromethyl group integration (~-60 to -70 ppm for CF3). ¹H NMR distinguishes indole protons (aromatic region: 6.8–8.2 ppm) and acetyl methyl groups (~2.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C11H8F3NO, theoretical 227.06 g/mol) and fragmentation patterns.
- IR : Stretching vibrations for C=O (acetyl, ~1680 cm⁻¹) and C-F (1100–1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How do substituent modifications (e.g., position of acetyl/CF3 groups) affect the compound’s bioactivity?
Structure-activity relationship (SAR) studies highlight that:
- C4 Trifluoromethyl : Enhances metabolic stability and lipophilicity, improving membrane permeability .
- C3 Acetyl : Modulates electron density, influencing binding to targets like kinases or viral proteases. Substituting acetyl with bulkier groups (e.g., benzoyl) reduces activity due to steric hindrance .
- C5/C6 Halogenation : Fluorine or chlorine at these positions increases antiviral potency (e.g., IC50 < 100 nM against measles virus) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., antiviral vs. anticancer assays) may arise from:
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using WHO reference cell lines.
- Solubility : Poor aqueous solubility can artificially lower activity. Use co-solvents (e.g., DMSO ≤ 0.1%) or prodrug formulations .
- Metabolite Interference : LC-MS/MS analysis identifies active metabolites, ensuring measured activity correlates with the parent compound .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., HCV NS5B polymerase ). Focus on interactions between CF3 and hydrophobic pockets.
- QSAR Models : Train models on datasets (IC50, logP) to prioritize derivatives with balanced solubility and potency. Avoid overfitting by cross-validation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Intermediates : Use asymmetric catalysis (e.g., Pd-BINAP complexes) for enantioselective trifluoromethylation. Monitor enantiomeric excess (ee) via chiral HPLC .
- Purification : Recrystallization from DMF/acetic acid (1:1) removes byproducts while retaining >98% purity .
Methodological Considerations
Q. How to analyze stability under physiological conditions for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
